molecular formula C9H10BrNS B3212202 6-Bromothiochroman-4-amine CAS No. 1097804-55-1

6-Bromothiochroman-4-amine

Cat. No.: B3212202
CAS No.: 1097804-55-1
M. Wt: 244.15
InChI Key: BBIVYWYYBBNZIL-UHFFFAOYSA-N
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Description

6-Bromothiochroman-4-amine is a heterocyclic compound that belongs to the thiochroman family It is characterized by the presence of a bromine atom at the sixth position and an amine group at the fourth position on the thiochroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromothiochroman-4-amine typically involves the bromination of thiochroman-4-one followed by amination. One common method includes the bromination of thiochroman-4-one using bromine in the presence of a catalyst such as aluminum chloride. The resulting 6-bromothiochroman-4-one is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 6-Bromothiochroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) and aluminum chloride (AlCl3) as a catalyst.

    Amination: Ammonia (NH3) or primary/secondary amines.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Various substituted thiochroman derivatives.

    Oxidation Products: Thiochroman sulfoxides and sulfones.

    Reduction Products: Dihydrothiochroman derivatives.

Mechanism of Action

The mechanism of action of 6-Bromothiochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites of enzymes, while the bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

    Thiochroman-4-one: Lacks the bromine and amine groups, making it less reactive in certain chemical reactions.

    6-Chlorothiochroman-4-amine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    Thiochroman-4-amine: Lacks the bromine atom, affecting its chemical and biological properties.

Uniqueness: 6-Bromothiochroman-4-amine is unique due to the presence of both bromine and amine groups, which confer distinct reactivity and potential biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the amine group allows for hydrogen bonding and other interactions with biological targets .

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-thiochromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIVYWYYBBNZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1N)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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